3,5-Dichloro-4-(chloromethyl)pyridine
Overview
Description
“3,5-Dichloro-4-(chloromethyl)pyridine” is a chemical compound with the molecular formula C6H4Cl3N . It is a versatile building block in the preparation of various pyridine compounds .
Synthesis Analysis
The synthesis of “3,5-Dichloro-4-(chloromethyl)pyridine” involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Molecular Structure Analysis
The molecular structure of “3,5-Dichloro-4-(chloromethyl)pyridine” is represented by the InChI code: 1S/C6H4Cl3N/c7-1-4-5(8)2-10-3-6(4)9/h2-3H,1H2 .
Physical And Chemical Properties Analysis
“3,5-Dichloro-4-(chloromethyl)pyridine” is a white to light yellow solid . It has a molecular weight of 196.46 .
Scientific Research Applications
Organic Synthesis and Chemical Reactions
3,5-Dichloro-4-(chloromethyl)pyridine is utilized in organic synthesis, demonstrating its role in the formation of complex molecules and reaction intermediates. It reacts with pyridine derivatives under ambient conditions to form methylenebispyridinium dichloride compounds through a mechanism involving two consecutive S(N)2 reactions, showcasing its reactivity and application in synthesizing novel compounds (Rudine, Walter, & Wamser, 2010). Additionally, its derivatives participate in the electrical conductivity of some TCNQ complexes, implying applications in materials science and electronics (Bruce & Herson, 1967).
Catalysis and Material Science
In the realm of catalysis and material science, derivatives of 3,5-Dichloro-4-(chloromethyl)pyridine have been reported to catalyze transfer hydrogenation of ketones and oxidation of alcohols efficiently. This is demonstrated in the synthesis of half-sandwich Rhodium(III) and Iridium(III) complexes of half-pincer chalcogenated pyridines, indicating its utility in developing new catalysts and facilitating chemical transformations (Prakash, Singh, Mukherjee, & Singh, 2012).
Molecular Modelling and Drug Design
The compound and its derivatives are also explored in molecular modeling and drug design, where their interactions with other molecules can lead to the development of new therapeutic agents. The synthesis, spectroscopic, and structural characterization of novel interaction products of pyridine derivatives offer insights into molecular structures and potential applications in designing drugs or materials with specific properties (Chernov'yants, Burykin, Starikova, & Erofeev, 2011).
Metal Complex Formation
Research into 3,5-Dichloro-4-(chloromethyl)pyridine derivatives has also extended into the field of inorganic chemistry, particularly in the formation of metal complexes. These complexes have potential applications ranging from catalysis to materials science. For instance, the cyclopalladation of 4-aryl-2,1,3-benzothiadiazoles with palladium acetate yielded novel dimeric complexes, which were then converted into monomeric pyridine-, chloro-coordinated cyclometallated complexes, highlighting its use in creating complex inorganic structures with potential applications in catalysis and electronic materials (Mancilha, Barloy, Rodembusch, Dupont, & Pfeffer, 2011).
Safety and Hazards
The safety and hazards associated with “3,5-Dichloro-4-(chloromethyl)pyridine” include the need to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Mechanism of Action
Target of Action
It’s known that this compound is used as a chemical intermediate in the synthesis of various agrochemical and pharmaceutical products .
Mode of Action
It’s known to be used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
properties
IUPAC Name |
3,5-dichloro-4-(chloromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3N/c7-1-4-5(8)2-10-3-6(4)9/h2-3H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCWUDUWNRNXBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-4-(chloromethyl)pyridine |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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